The Discovery, History, and Applications of cis-Parinaric Acid: A Technical Guide
The Discovery, History, and Applications of cis-Parinaric Acid: A Technical Guide
An in-depth exploration of the discovery, history, biochemical properties, and experimental applications of cis-parinaric acid for researchers, scientists, and drug development professionals.
Introduction
cis-Parinaric acid (9Z,11E,13E,15Z-octadecatetraenoic acid) is a naturally occurring polyunsaturated fatty acid distinguished by its conjugated system of four double bonds. First identified in 1933 by Tsujimoto and Koyanagi, this unique structure imparts intrinsic fluorescence, making it a powerful tool in biochemical and biomedical research.[1] Unlike common polyunsaturated fatty acids where double bonds are separated by methylene groups, the conjugated arrangement in cis-parinaric acid is central to its utility as a fluorescent probe for studying biological membranes and lipid-protein interactions.[1] Furthermore, its distinct biological activities, including selective cytotoxicity towards cancer cells, have positioned it as a molecule of interest in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, key experimental protocols, and quantitative data related to cis-parinaric acid.
Discovery and Natural Sources
cis-Parinaric acid was first isolated from the seeds of the Makita tree (Parinari laurina, synonymous with Atuna racemosa), a plant native to Fiji and other Pacific islands.[1] The seed oil of the Makita tree is a rich source, containing approximately 46% α-parinaric acid.[1] Another significant natural source is the seed oil of Impatiens balsamina, which can contain between 29.1% and 43.44% parinaric acid.[2][3] The fatty acid compositions of these primary natural sources are detailed in Table 1.
| Fatty Acid | Parinari laurina Seed Oil (%) | Impatiens balsamina Seed Oil (%) |
| α-Parinaric acid | ~46 | 29.1 - 43.44 |
| α-Eleostearic acid | ~34 | - |
| Palmitic acid | Lesser amounts | 4.7 |
| Stearic acid | Lesser amounts | 5.8 |
| Arachidic acid | Lesser amounts | 2.8 |
| Oleic acid | Lesser amounts | 18.3 |
| Linoleic acid | Lesser amounts | 9.2 |
| α-Linolenic acid | - | 30.1 |
| Table 1: Fatty Acid Composition of the Primary Natural Sources of cis-Parinaric Acid.[1][2][3] |
Physicochemical and Spectroscopic Properties
The conjugated tetraene structure of cis-parinaric acid is responsible for its characteristic spectroscopic properties. It exhibits strong absorption in the ultraviolet region and emits fluorescence in the visible spectrum. These properties are sensitive to the local environment, making it an excellent probe for studying lipid bilayers and protein binding sites.
| Property | Value |
| Molar Mass | 276.41 g/mol |
| Melting Point | 85-86 °C |
| Absorption Maxima (λmax) | ~300 nm and ~320 nm[4] |
| Emission Maximum (λem) | ~420 nm |
| Stokes Shift | ~100 nm[4] |
| Table 2: Key Physicochemical and Spectroscopic Properties of cis-Parinaric Acid.[1][4] |
Experimental Protocols
Chemical Synthesis of cis-Parinaric Acid
A reliable method for synthesizing isomers of parinaric acid from α-linolenic acid (ALA) has been developed.[5] This process transforms the methylene-interrupted cis triene system of ALA into a conjugated tetraene.
Protocol Outline:
-
Bromination: ALA is brominated using 0.1 M Br2 in a saturated solution of NaBr in methanol. This reaction targets one of the double bonds.
-
Esterification: The resulting fatty acid dibromides are esterified.
-
Dehydrobromination: A double dehydrobromination is carried out using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Saponification: The conjugated esters are saponified to yield a mixture of free conjugated acids.
-
Purification: The isomers of parinaric acid can be purified by preparative High-Performance Liquid Chromatography (HPLC).[5]
Addition of bromine to the 12,13-double bond of ALA specifically leads to the production of α-parinaric acid (9Z,11E,13E,15Z-octadecatetraenoic acid).[5]
Use as a Fluorescent Membrane Probe
cis-Parinaric acid is a valuable tool for studying the biophysical properties of lipid membranes due to its structural similarity to endogenous fatty acids and its environment-sensitive fluorescence.[4]
Experimental Workflow:
Caption: Workflow for using cis-parinaric acid as a membrane probe.
Lipid Peroxidation Assay
The fluorescence of cis-parinaric acid is sensitive to oxidation.[4] This property is exploited in assays to measure lipid peroxidation. A decrease in fluorescence intensity corresponds to the oxidative degradation of the probe, providing a sensitive measure of lipid peroxidation.[6][7]
Protocol Outline:
-
Probe Incorporation: Incorporate cis-parinaric acid into liposomes or cell membranes by incubation.[6]
-
Initiation of Peroxidation: Induce lipid peroxidation using an oxidizing agent (e.g., a combination of H2O2 and Cu2+).[6]
-
Fluorescence Monitoring: Monitor the decrease in fluorescence intensity over time using a spectrofluorometer (Excitation: ~324 nm, Emission: ~413 nm).[6]
-
Data Analysis: The rate of fluorescence decay is proportional to the rate of lipid peroxidation.
Cytotoxicity Assay
The cytotoxic effects of cis-parinaric acid on cancer cells can be quantified using various cell viability assays.
Protocol Outline:
-
Cell Culture: Plate cancer cells (e.g., human monocytic leukemia cells) in appropriate culture medium and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of cis-parinaric acid (typically in the low micromolar range) for a specified duration (e.g., 24 hours).[8][9]
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by measuring protein synthesis.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of cis-parinaric acid required to inhibit cell growth by 50%.
Biological Activity and Applications
Selective Cytotoxicity towards Cancer Cells
A significant area of research interest is the selective cytotoxic effect of cis-parinaric acid on malignant cells.[8][10] It has been shown to be toxic to various cancer cell lines at low micromolar concentrations, while normal cells are less sensitive.[8][9] This selectivity may be partly due to the higher uptake of the fatty acid by undifferentiated, rapidly growing tumor cells.[10]
| Cell Line | Cancer Type | IC50 / Effective Concentration |
| Human Monocytic Leukemia (U-937, THP-1) | Leukemia | < 5 µM |
| Human Promyelocytic Leukemia (HL-60) | Leukemia | < 5 µM |
| Human Retinoblastoma (Y-79) | Retinoblastoma | < 5 µM |
| 36B10 Glioma | Glioma | ~90% toxicity at 12 µM |
| C6 Rat Glioma | Glioma | Significant toxicity at 12 µM |
| A172 Human Glioma | Glioma | Significant toxicity at 12 µM |
| Table 3: Cytotoxicity of cis-Parinaric Acid against Various Cancer Cell Lines.[8][9][10] |
Mechanism of Cytotoxicity: Lipid Peroxidation and Apoptosis
The primary mechanism of cis-parinaric acid's cytotoxicity is believed to be the induction of lipid peroxidation.[9][10] The introduction of this highly unsaturated fatty acid into cancer cell membranes sensitizes them to oxidative stress, leading to lipid peroxidation and subsequent apoptosis.[10] This effect can be blocked by antioxidants such as butylated hydroxytoluene and α-tocopherol.[9][10] The apoptotic cascade initiated by cis-parinaric acid-induced lipid peroxidation involves the activation of stress-related signaling pathways.
Caption: Proposed signaling pathway for cis-parinaric acid-induced apoptosis.
Conclusion
cis-Parinaric acid, since its discovery, has proven to be a remarkably versatile molecule. Its unique fluorescent properties have made it an indispensable tool for biophysical studies of cell membranes and lipid-protein interactions. Furthermore, its selective cytotoxicity against cancer cells, driven by the induction of lipid peroxidation, presents a promising avenue for the development of novel chemotherapeutic agents. The detailed experimental protocols and quantitative data summarized in this guide are intended to facilitate further research and application of this fascinating fatty acid in various scientific and drug development endeavors.
References
- 1. Discovery and Synthesis of Conjugated Fatty Acids from Natural Products [jstage.jst.go.jp]
- 2. Determination of triacylglycerol and fatty acid compositions of Impatiens seed oils using reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Determination of triacylglycerol and fatty acid compositions of Impati" by ANH VAN NGUYEN, ANH THI NGOC VU et al. [journals.tubitak.gov.tr]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Synthesis of four isomers of parinaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Parinaric acid as a sensitive fluorescent probe for the determination of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effect of cis-parinaric acid in cultured malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of cis-parinaric acid in cultured malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
